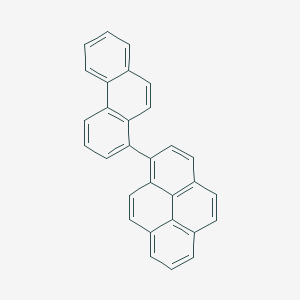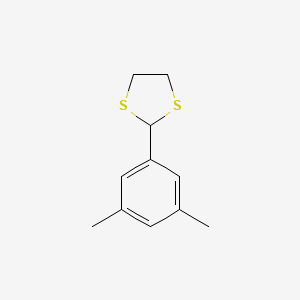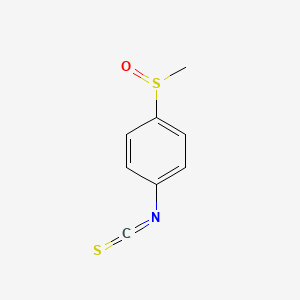
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate is an organic compound characterized by its unique structure, which includes a benzamido group, a hydroxy group, and two acetate groups attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate typically involves multi-step organic reactions. One common synthetic route starts with the cyclohexene ring, which undergoes functionalization to introduce the hydroxy and benzamido groups. The final step involves acetylation to form the diacetate.
Functionalization of Cyclohexene: The cyclohexene ring is first subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxy group at the desired position.
Introduction of Benzamido Group: The hydroxy-functionalized cyclohexene is then reacted with benzoyl chloride (C6H5COCl) in the presence of a base such as pyridine to form the benzamido group.
Acetylation: The final step involves acetylation using acetic anhydride (C4H6O3) in the presence of a catalyst like pyridine to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or PCC (pyridinium chlorochromate).
Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of methoxy derivatives.
Applications De Recherche Scientifique
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate depends on its interaction with molecular targets. The benzamido group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxy and acetate groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate: Unique due to the presence of both benzamido and hydroxy groups on the cyclohexene ring.
3-Benzamido-6-hydroxycyclohexane-1,2-diyl diacetate: Lacks the double bond in the cyclohexene ring, which can affect its reactivity and biological activity.
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl monoacetate: Contains only one acetate group, which can influence its solubility and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of a double bond in the cyclohexene ring. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
| 110099-31-5 | |
Formule moléculaire |
C17H19NO6 |
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
(6-acetyloxy-2-benzamido-5-hydroxycyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C17H19NO6/c1-10(19)23-15-13(8-9-14(21)16(15)24-11(2)20)18-17(22)12-6-4-3-5-7-12/h3-9,13-16,21H,1-2H3,(H,18,22) |
Clé InChI |
VILSNSJPMCIIFD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(C=CC(C1OC(=O)C)O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)



![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)


